

Pharmacological Profile of BIM-23190: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

BIM-23190 is a synthetic somatostatin analogue characterized by its selective agonist activity at somatostatin receptor subtypes 2 (SSTR2) and 5 (SSTR5). This technical guide provides a comprehensive overview of the pharmacological profile of **BIM-23190**, summarizing its binding affinity, functional activity, and in vivo efficacy based on available preclinical data. The information is presented to support further research and development of this and similar compounds for potential therapeutic applications, including oncology and endocrinopathies.

Introduction

Somatostatin is a natural cyclic peptide hormone that exerts a wide range of inhibitory effects on endocrine and exocrine secretion, as well as on cell proliferation. Its therapeutic potential is limited by a very short biological half-life. Consequently, stable and selective synthetic analogues have been developed to overcome this limitation and to target specific somatostatin receptor (SSTR) subtypes, which are differentially expressed in various tissues and tumors.

BIM-23190 is one such analogue, demonstrating a distinct profile of high affinity for SSTR2 and moderate affinity for SSTR5, suggesting a potential for targeted therapeutic intervention.

Receptor Binding Affinity



The binding profile of **BIM-23190** has been characterized through radioligand displacement assays, determining its inhibitory constant (Ki) against various human somatostatin receptor subtypes.

Table 1: Receptor Binding Affinity of BIM-23190

Receptor Subtype	Ki (nM)	Reference
SSTR1	>1000	[1]
SSTR2	0.34	[2][3]
SSTR3	>1000	[1]
SSTR4	>1000	[1]
SSTR5	11.1	

Data from studies on cloned human somatostatin receptors. Ki values represent the concentration of **BIM-23190** required to inhibit 50% of the specific binding of a radiolabeled ligand.

Functional Activity

As a somatostatin analogue, **BIM-23190** functions as an agonist, initiating downstream signaling cascades upon binding to its target receptors. The primary mechanism of action for SSTRs is the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, activation of SSTRs can modulate other signaling pathways, including the MAPK/ERK pathway.

In Vitro Functional Effects

- Prolactin Secretion: In vitro studies have shown that BIM-23190 can mildly stimulate the secretion of prolactin (PRL) in cultured human pituitary adenoma cells.
- ERK Phosphorylation: Treatment with **BIM-23190** has been observed to reduce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Quantitative functional data, such as EC50 or IC50 values for these effects, are not readily available in the public domain.



In Vivo Efficacy

The anti-tumor potential of BIM-23190 has been evaluated in a preclinical cancer model.

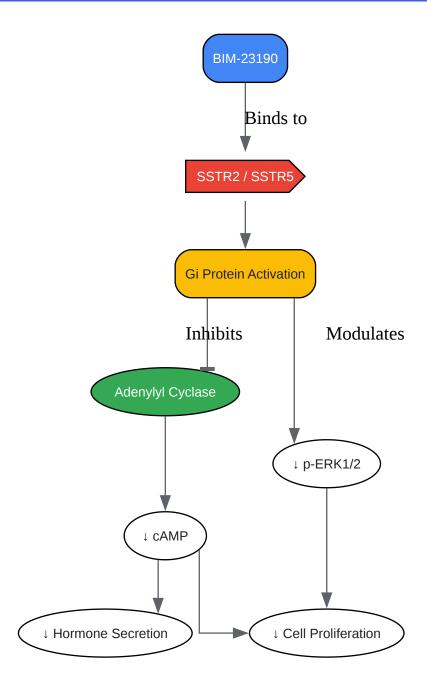
Table 2: In Vivo Anti-Tumor Activity of BIM-23190

Animal Model	Cell Line	Dosage and Administration	Outcome	Reference
Male athymic nude (nu/nu) mice, 5-6 weeks old	C6 glioma	50 μ g/mouse , injected twice a day for 19 days	Significantly reduced tumor growth rate	

Signaling Pathways and Experimental Workflows Signaling Pathway of BIM-23190 at SSTR2/SSTR5

The binding of **BIM-23190** to SSTR2 and SSTR5 initiates a cascade of intracellular events characteristic of Gi/o-coupled protein receptors.





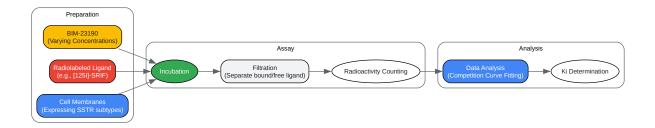
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Caption: Signaling pathway of BIM-23190 upon binding to SSTR2 and SSTR5.

Experimental Workflow for Receptor Binding Affinity

The determination of **BIM-23190**'s binding affinity typically follows a competitive radioligand binding assay protocol.





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Caption: Workflow for determining the receptor binding affinity of **BIM-23190**.

Experimental Protocols

Detailed experimental protocols for the characterization of **BIM-23190** are not publicly available. The following are generalized methodologies for the key experiments cited.

Radioligand Binding Assay (Generalized)

- Cell Membrane Preparation: Membranes are prepared from cell lines stably expressing the human somatostatin receptor subtypes (SSTR1, SSTR2, SSTR3, SSTR4, and SSTR5).
- Assay Buffer: A suitable buffer, such as 50 mM HEPES (pH 7.4) containing MgCl2, bovine serum albumin, and protease inhibitors, is used.
- Radioligand: A subtype-selective or universal radiolabeled somatostatin analogue (e.g., [125]]-Tyr11-SRIF-14 or [125]-MK-678 for SSTR2) is used at a concentration near its Kd.
- Competitive Inhibition: Cell membranes are incubated with the radioligand and varying concentrations of BIM-23190.
- Incubation: The reaction is incubated to equilibrium (e.g., 30-60 minutes at 25°C).



- Separation of Bound and Free Ligand: The mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
- Detection: The radioactivity retained on the filters is quantified using a gamma counter.
- Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

In Vivo C6 Glioma Xenograft Model (Generalized)

- Cell Culture: Rat C6 glioma cells are cultured in appropriate media and conditions.
- Animal Model: Male athymic nude (nu/nu) mice, typically 5-6 weeks old, are used.
- Tumor Implantation: A suspension of C6 glioma cells is implanted subcutaneously or intracranially into the mice.
- Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. BIM-23190 is administered at a specified dose and schedule (e.g., 50 μ g/mouse, twice daily by injection).
- Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
- Endpoint: The study is concluded after a predetermined period (e.g., 19 days), and tumors are excised and weighed.
- Data Analysis: Tumor growth curves are plotted, and statistical analysis is performed to compare the treatment group to the control group.

Pharmacokinetics and Off-Target Profile

There is currently no publicly available information on the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or the off-target binding profile of **BIM-23190**.

Conclusion



BIM-23190 is a selective somatostatin analogue with high affinity for SSTR2 and moderate affinity for SSTR5. Its in vitro functional activity and in vivo anti-tumor efficacy in a glioma model underscore its potential as a targeted therapeutic agent. Further studies are warranted to fully elucidate its functional potency, pharmacokinetic profile, and safety to guide future clinical development.

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